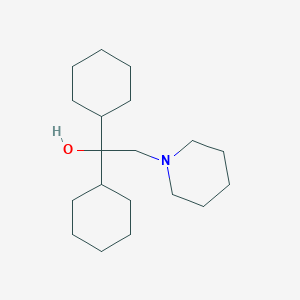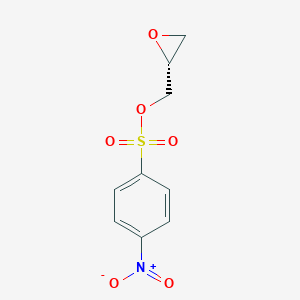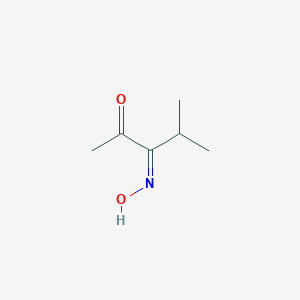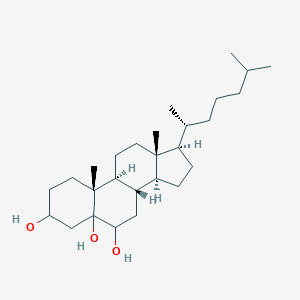![molecular formula C16H25N B047461 2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine CAS No. 124499-31-6](/img/structure/B47461.png)
2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine
Übersicht
Beschreibung
“2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine” is an organic compound. It is a derivative of cyclohexane, which is a cyclic hydrocarbon . Cyclohexane is a molecule where the carbons are arranged in the form of a ring and all the carbon atoms that make up the ring are single bonded to other atoms .
Molecular Structure Analysis
The molecular structure of “2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine” would be expected to contain a cyclohexane ring, given the presence of the term ‘cyclohexyl’ in its name. Cyclohexane molecules are not flat; they exist as "puckered rings" . The molecule would also contain an ethylamine functional group attached to a phenyl ring, as suggested by the ‘ethyl-phenyl-ethylamine’ portion of its name.Wissenschaftliche Forschungsanwendungen
Tumor Cell Apoptosis : It's used in studies for cellular and subcellular labeling of tumor cells during apoptosis in human tumor cells (Xu & Thornalley, 1999).
Biological Activity : It shows potential as a precursor for substituted methylamines, ethylamines, and acetic acids, indicating a range of biological activities (Beaton et al., 1976).
Structural Importance : It's structurally significant in p-hydroxyephedrinium dihydrogenphosphate research (Datta et al., 1994).
Pharmacological Applications : Secondary methyl- and ethyl-α-cyclohexylethylamines, derivatives of this compound, show distinct sympathomimetic activity, impacting blood pressure, heart rate, and relaxing certain muscles (Lands et al., 1945).
Antidepressant Potential : 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives exhibit potential antidepressant activity in rodent models and acute effects in the rat pineal gland (Yardley et al., 1990).
Analgesic Properties : Certain derivatives, like 2-[1-(m-methoxyphenyl)-2-cyclohexen-1-yl]-N,N-dimethyl-ethylamine, have shown analgesic properties and can be synthesized through various routes (Bruderer & Bernauer, 1983).
Dopamine Receptor Ligands : Some derivatives, such as 2-(4-chloro-3-hydroxyphenyl)ethylamine, exhibit lower affinity for dopamine receptors but can be modified to increase this affinity, especially for the D-2 subtype (Claudi et al., 1992).
Anti-Inflammatory Potential : Novel compounds related to this chemical structure have inhibitory potential on COX-1 and COX-2 enzymes, making them candidates for treating inflammatory diseases (Can et al., 2017).
Molecular Conformation Studies : The molecular conformation and structure of related compounds like 2-phenoxy ethylamine have been investigated using various spectroscopic and computational methods (Macleod & Simons, 2004).
Eigenschaften
IUPAC Name |
2-[4-(2-cyclohexylethyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N/c17-13-12-16-10-8-15(9-11-16)7-6-14-4-2-1-3-5-14/h8-11,14H,1-7,12-13,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWGVWBAKRWCQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC2=CC=C(C=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30567318 | |
| Record name | 2-[4-(2-Cyclohexylethyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine | |
CAS RN |
124499-31-6 | |
| Record name | 4-(2-Cyclohexylethyl)benzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124499-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(2-Cyclohexylethyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















